molecular formula C9H10O4 B14013856 Ethyl 3-(furan-2-yl)-2-oxopropanoate

Ethyl 3-(furan-2-yl)-2-oxopropanoate

Cat. No.: B14013856
M. Wt: 182.17 g/mol
InChI Key: TXTNQKFBDXJERM-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-2-oxopropanoate is an organic compound with the molecular formula C9H10O4. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(furan-2-yl)-2-oxopropanoate can be synthesized through several methods. One common method involves the esterification of 3-(furan-2-yl)-2-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl 3-(furan-2-yl)-2-hydroxypropanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(furan-2-yl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of flavors and fragrances due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-2-oxopropanoate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester and carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(furan-2-yl)-2-oxopropanoate can be compared with other similar compounds such as:

    Ethyl 3-(furan-2-yl)propanoate: Lacks the carbonyl group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in physical properties and reactivity.

    Furan-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

This compound stands out due to its unique combination of the furan ring and the ester group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-(furan-2-yl)-2-oxopropanoate is a compound of significant interest due to its potential biological activities. It belongs to the class of compounds known as α,β-unsaturated carbonyls, which are known for their diverse reactivity and biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10O4C_9H_{10}O_4 and a molecular weight of 182.17 g/mol. The structure features a furan ring, which contributes to its unique reactivity and potential biological activities. The presence of the carbonyl group adjacent to the furan ring enhances its electrophilic character, making it a candidate for various chemical reactions with biological macromolecules.

Structural Comparison with Related Compounds

Compound NameKey FeaturesUnique Aspects
Ethyl 3-(furan-3-yl)-2-oxopropanoateFuran at position 3Different reactivity due to steric effects
Ethyl 4-(furan-2-yl)-4-oxobutanoateLonger carbon chainAltered electronic properties
Mthis compoundMethyl groupInfluences solubility and reactivity

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The antioxidant properties are primarily attributed to the ability of these compounds to scavenge free radicals, thus preventing oxidative stress in biological systems.

A study using the ABTS method demonstrated that derivatives of furan-based compounds showed varying degrees of antioxidant activity, with some achieving over 80% inhibition compared to standard antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in vitro against several bacterial strains. Results indicate that this compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli18High
Pseudomonas aeruginosa12Moderate
Bacillus subtilis20High

These findings suggest that this compound could be developed as a potential antimicrobial agent .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells.

A comparative study indicated that the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents, suggesting its potential utility in cancer therapy .

Case Studies

  • Study on Antioxidant Properties : A series of experiments were conducted to evaluate the antioxidant capacity of this compound using different assays (DPPH, ABTS). The compound demonstrated significant radical scavenging activity, indicating its potential as a natural antioxidant in food and pharmaceutical applications.
  • Antibacterial Efficacy Assessment : A laboratory study tested various concentrations of this compound against clinical isolates of bacteria. The results showed a dose-dependent inhibition pattern, reinforcing its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Cells : In a study involving multiple cancer cell lines, this compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity and possible therapeutic applications in oncology.

Properties

IUPAC Name

ethyl 3-(furan-2-yl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTNQKFBDXJERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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